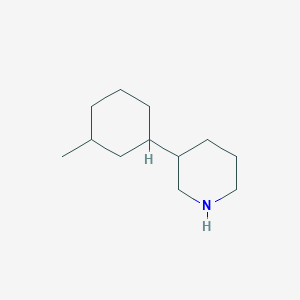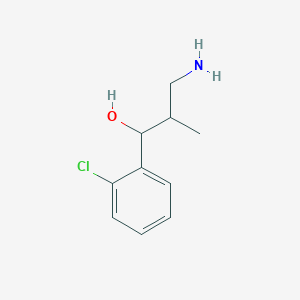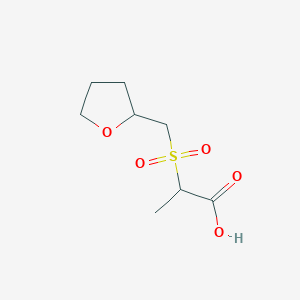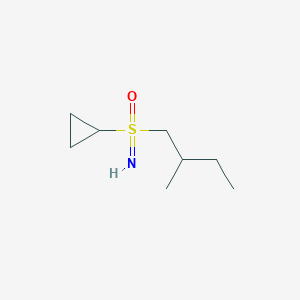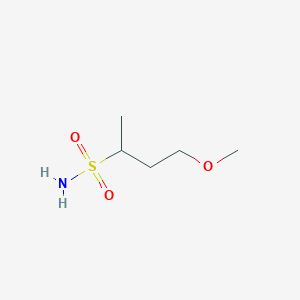
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one typically involves the bromination of thiophene followed by a series of reactions to introduce the amino and propanone groups. One common synthetic route includes:
Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst to yield 2-bromothiophene.
Formation of the Propanone Group: The 2-bromothiophene undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form 2-bromo-3-acetylthiophene.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
化学反应分析
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding alcohols.
Common reagents used in these reactions include bromine, acetyl chloride, ammonia, potassium permanganate, and lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1-Amino-3-(2-bromothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromothiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
1-Amino-3-(2-bromothiophen-3-yl)propan-2-one can be compared with other similar compounds, such as:
1-Amino-3-(2-chlorothiophen-3-yl)propan-2-one: Similar structure but with a chlorine atom instead of bromine.
1-Amino-3-(2-methylthiophen-3-yl)propan-2-one: Contains a methyl group instead of a bromine atom.
1-Amino-3-(2-thiophen-3-yl)propan-2-one: Lacks the halogen substitution.
The uniqueness of this compound lies in its bromine substitution, which can influence its reactivity and interactions in chemical and biological systems.
属性
分子式 |
C7H8BrNOS |
|---|---|
分子量 |
234.12 g/mol |
IUPAC 名称 |
1-amino-3-(2-bromothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8BrNOS/c8-7-5(1-2-11-7)3-6(10)4-9/h1-2H,3-4,9H2 |
InChI 键 |
UERQQCGRSWSVKZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1CC(=O)CN)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(Aminomethyl)azepan-1-yl]ethan-1-one](/img/structure/B13200468.png)
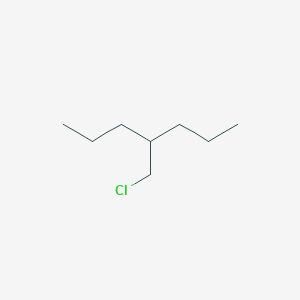

![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13200486.png)

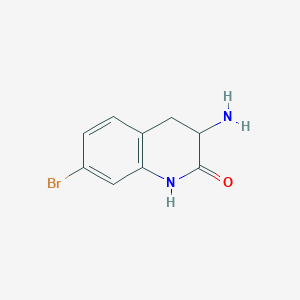
![N-[(4-methylpyrrolidin-3-yl)methyl]cyclopropanamine](/img/structure/B13200496.png)
